molecular formula C7H15O5P B14555529 Methyl 3-(dimethoxyphosphoryl)butanoate CAS No. 61743-16-6

Methyl 3-(dimethoxyphosphoryl)butanoate

Cat. No.: B14555529
CAS No.: 61743-16-6
M. Wt: 210.16 g/mol
InChI Key: YAZPRBJVHXOTIE-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxyphosphoryl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is specifically known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethoxyphosphoryl)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. Another method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst .

Industrial Production Methods

In industrial settings, esters like this compound are often produced through large-scale esterification processes. These processes typically involve the use of carboxylic acids and alcohols under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethoxyphosphoryl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents (e.g., RMgX).

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Grignard Reaction: Tertiary alcohol.

Scientific Research Applications

Methyl 3-(dimethoxyphosphoryl)butanoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(dimethoxyphosphoryl)butanoate is unique due to its specific chemical structure, which includes a dimethoxyphosphoryl group. This group imparts distinct chemical properties, making it valuable in specialized research applications .

Properties

CAS No.

61743-16-6

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

IUPAC Name

methyl 3-dimethoxyphosphorylbutanoate

InChI

InChI=1S/C7H15O5P/c1-6(5-7(8)10-2)13(9,11-3)12-4/h6H,5H2,1-4H3

InChI Key

YAZPRBJVHXOTIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)P(=O)(OC)OC

Origin of Product

United States

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